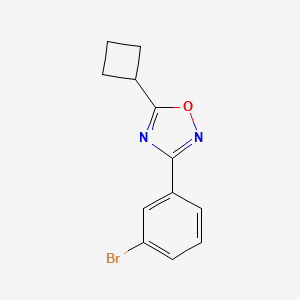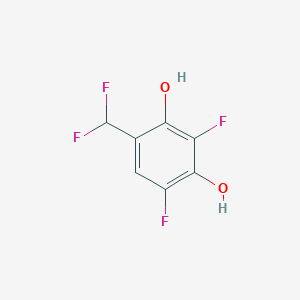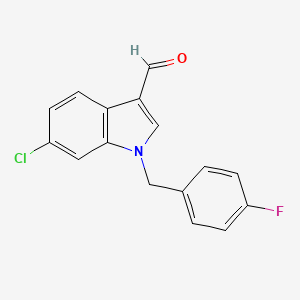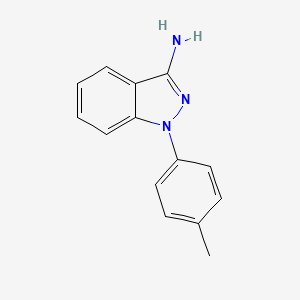
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol typically involves the bromination of a phenyl ring followed by the introduction of a cyclopentyl group and an ethan-1-ol moiety. One common method involves the reaction of 4-bromobenzyl bromide with cyclopentylmagnesium bromide in the presence of a suitable catalyst, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-2-cyclopentylethanal or 2-(4-bromophenyl)-2-cyclopentylethanone.
Reduction: Formation of 2-phenyl-2-cyclopentylethan-1-ol.
Substitution: Formation of 2-(4-aminophenyl)-2-cyclopentylethan-1-ol or 2-(4-hydroxyphenyl)-2-cyclopentylethan-1-ol.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2-cyclopentylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl ring allow for interactions with various enzymes and receptors, potentially modulating their activity. The cyclopentyl group and ethan-1-ol moiety contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Contains a bromine atom on a phenyl ring with an acetic acid moiety.
4-Bromophenylacetate: An ester derivative of 4-bromophenylacetic acid.
4-Bromophenol: A simpler compound with a bromine atom on a phenyl ring and a hydroxyl group.
Uniqueness
2-(4-Bromophenyl)-2-cyclopentylethan-1-ol is unique due to the presence of the cyclopentyl group and ethan-1-ol moiety, which confer distinct chemical and physical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C13H17BrO |
|---|---|
Poids moléculaire |
269.18 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2-cyclopentylethanol |
InChI |
InChI=1S/C13H17BrO/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10/h5-8,10,13,15H,1-4,9H2 |
Clé InChI |
MWLGRHQCYAIBCB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CO)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)



![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)







